

Synthesis of a Key Building Block for a Promising Leishmaniasis Drug Candidate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest				
Compound Name:	DNDI-6148			
Cat. No.:	B15558969	Get Quote		

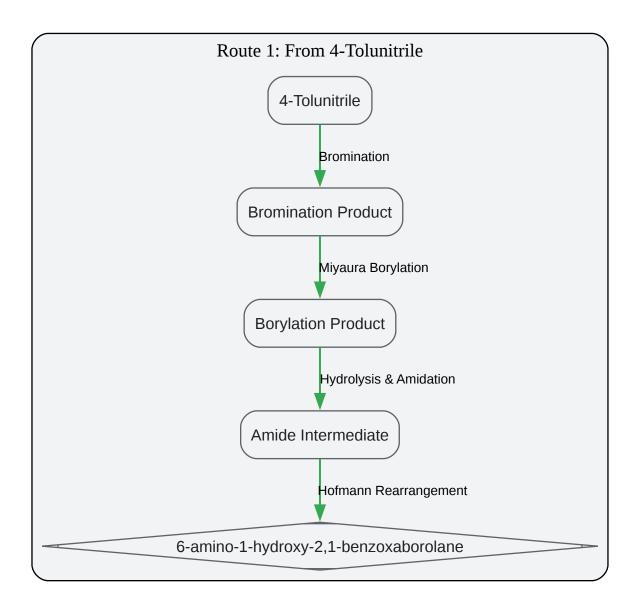
Application Note & Protocol: Facile Synthesis of 6-amino-1-hydroxy-2,1-benzoxaborolane, a Key Intermediate for **DNDI-6148**

Researchers have developed two new, practical, and scalable synthetic routes for 6-amino-1-hydroxy-2,1-benzoxaborolane, a crucial intermediate for the visceral leishmaniasis drug candidate, **DNDI-6148**.[1][2][3][4] These improved methods bypass the challenges associated with the previous synthesis, which involved a difficult and expensive nitration step of 1-hydroxy-2,1-benzoxaborolane.[2] The new approaches start from readily available and inexpensive materials, offering significant advantages for large-scale production.[1][2][3][5]

DNDI-6148 is a promising oxaborole compound being investigated for the treatment of visceral leishmaniasis, a severe parasitic disease.[1][6][7][8] The development of cost-effective synthetic routes for its key intermediates is critical for ensuring future accessibility and affordability of the potential drug.[1][2][5]

The two novel synthetic pathways commence from either 4-tolunitrile or 2-methyl-5-nitroaniline. The first route, a five-step sequence starting from 4-tolunitrile, involves a key Hofmann rearrangement and achieves an overall yield of 40%.[2][3] The second, more practical, and scalable approach begins with 2-methyl-5-nitroaniline and utilizes a borylation of aniline followed by continuous flow hydrogenation as key steps, resulting in a higher overall yield of 46%.[2][5]

Comparative Analysis of Synthetic Routes


The following table summarizes the key quantitative data for the two newly developed synthetic routes to 6-amino-1-hydroxy-2,1-benzoxaborolane.

Starting Material	Key Reactions	Number of Steps	Overall Yield (%)	Reference
4-Tolunitrile	Hofmann Rearrangement	5	40	[2][3]
2-Methyl-5- nitroaniline	Borylation of Aniline, Continuous Flow Hydrogenation	4	46	[2][5]

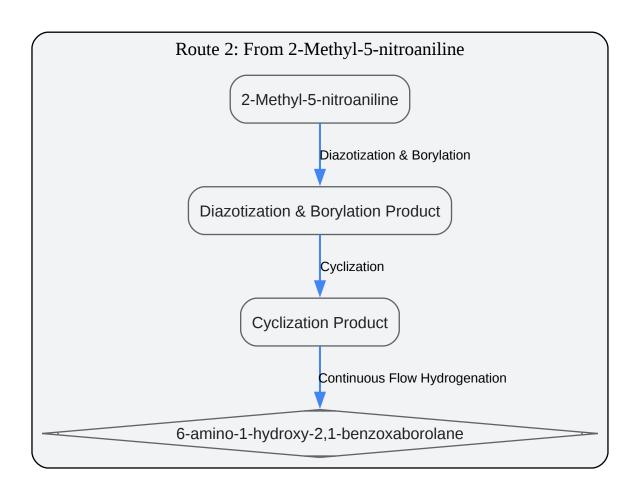
Experimental Protocols Route 1: Synthesis from 4-Tolunitrile

This five-step synthesis culminates in a Hofmann rearrangement to yield the desired product. The overall workflow is depicted in the diagram below.

Click to download full resolution via product page

Caption: Synthetic workflow starting from 4-tolunitrile.

A detailed, step-by-step protocol for this route is outlined below:


- Bromination of 4-Tolunitrile: 4-Tolunitrile is first subjected to a bromination reaction to introduce a bromine atom at the ortho position to the methyl group.
- Miyaura Borylation: The resulting bromo-derivative undergoes a Miyaura borylation to install the boronic ester functionality.[9]

- Hydrolysis and Amidation: The nitrile group is then hydrolyzed to a carboxylic acid, followed by amidation to form the corresponding primary amide.
- Hofmann Rearrangement: The key step involves a Hofmann rearrangement of the amide to yield the 6-amino-1-hydroxy-2,1-benzoxaborolane.
- Purification: The final product is purified using appropriate techniques, such as crystallization or column chromatography.

Route 2: Synthesis from 2-Methyl-5-nitroaniline

This more efficient four-step synthesis features a borylation of aniline and a continuous flow hydrogenation. The process is illustrated in the following diagram.

Click to download full resolution via product page

Caption: Synthetic workflow starting from 2-methyl-5-nitroaniline.

The detailed experimental procedure for this preferred route is as follows:

- Diazotization and Borylation of 2-Methyl-5-nitroaniline: The synthesis begins with the diazotization of the aniline followed by a borylation reaction to introduce the boronic acid group.
- Cyclization: The intermediate undergoes cyclization to form the benzoxaborolane ring structure.
- Continuous Flow Hydrogenation: The nitro group is then reduced to an amine using a continuous flow hydrogenation setup, which offers advantages in terms of safety and scalability.
- Isolation: The final product, 6-amino-1-hydroxy-2,1-benzoxaborolane, is isolated and purified.

These novel synthetic strategies represent a significant advancement in the production of a key intermediate for a vital drug candidate, paving the way for more accessible treatment options for visceral leishmaniasis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of DNDI-6148 | DNDi [dndi.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of DNDI-6148 PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNDI-6148 | DNDi [dndi.org]

- 7. DNDI-6148: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNDI-6148: A novel benzoxaborole preclinical candidate for the treatment of visceral leishmaniasis | DNDi [dndi.org]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Synthesis of a Key Building Block for a Promising Leishmaniasis Drug Candidate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15558969#synthesis-of-dndi-6148-key-intermediate-6-amino-1-hydroxy-2-1-benzoxaborolane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com